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Compound of Interest

Compound Name:
4-(2-Cyclohexylethoxy)-3-

ethoxybenzaldehyde

Cat. No.: B11927673

Get Quote

Introduction & Chemical Significance[1][2][3]
4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde represents a specific class of

"dialkoxybenzaldehyde" scaffolds. These structures are pivotal in medicinal chemistry, serving

as the pharmacophore core for numerous bioactive molecules, particularly PDE4 inhibitors

(e.g., analogs of Rolipram, Roflumilast, and Cilomilast). The combination of the ethoxy group at

the 3-position and the bulky, lipophilic 2-cyclohexylethoxy group at the 4-position is designed to

optimize hydrophobic interactions within the enzyme's binding pocket (specifically the Q-pocket

of PDE4).

This guide provides a robust, scalable protocol for synthesizing this intermediate from

commercially available Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) and details its

reactivity profile for downstream library generation.
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Property Value

IUPAC Name 4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde

Molecular Formula C₁₇H₂₄O₃

Molecular Weight 276.37 g/mol

Core Scaffold 3,4-Dialkoxybenzaldehyde

Key Functional Groups Aldehyde (-CHO), Ether (-OR)

Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in

Water

Synthesis Protocol: The "Upstream" Pathway
The most efficient route to 4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde is via the

Williamson Ether Synthesis, utilizing the phenolic hydroxyl group of Ethyl Vanillin.

Reaction Scheme
Ethyl Vanillin + 2-Cyclohexylethyl Bromide

Target Aldehyde

Materials & Reagents[1][2][3][4][5]
Starting Material: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) [CAS: 121-32-4]

Alkylating Agent: 2-Cyclohexylethyl bromide [CAS: 1647-26-3] (1.2 equivalents)

Base: Potassium Carbonate (

), anhydrous (2.0 equivalents)

Catalyst: Potassium Iodide (KI) (0.1 equivalents) - Crucial for Finkelstein exchange to

accelerate reaction.

Solvent: N,N-Dimethylformamide (DMF), anhydrous.[1]
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Step-by-Step Protocol
Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve Ethyl Vanillin (10.0 g, 60.2 mmol) in DMF (100 mL).

Deprotonation: Add Potassium Carbonate (16.6 g, 120.4 mmol) in one portion. The

suspension will turn yellow, indicating phenoxide formation. Stir at room temperature for 15

minutes.

Alkylation: Add 2-Cyclohexylethyl bromide (13.8 g, 72.2 mmol) and Potassium Iodide (1.0 g,

6.0 mmol).

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar) for 12–16 hours. Monitor reaction progress by TLC (30% EtOAc in Hexanes; Product

, Starting Material

).

Workup:

Cool the reaction mixture to room temperature.

Pour into ice-cold water (500 mL) to quench the reaction and precipitate inorganic salts.

Extract with Ethyl Acetate (3 x 150 mL).

Wash the combined organic layers with Water (2 x 100 mL) and Brine (1 x 100 mL) to

remove residual DMF.

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: The crude oil often solidifies upon standing. Recrystallize from Ethanol/Hexane

(1:4) or purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Mechanism Visualization (DOT)
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Figure 1: Mechanistic pathway for the synthesis of 4-(2-Cyclohexylethoxy)-3-
ethoxybenzaldehyde via Williamson Ether Synthesis.

Reactivity Profile: The "Downstream" Applications
Once synthesized, the aldehyde moiety serves as a versatile handle for further elaboration.

The three most critical transformations for drug discovery are Oxidation (to carboxylic acids),

Reductive Amination (to amines), and Condensation (to cinnamic derivatives).

A. Pinnick Oxidation (Aldehyde Carboxylic Acid)
This transformation is essential for generating the carboxylic acid precursor for amide coupling

(e.g., creating benzamide pharmacophores).

Reagents: Sodium Chlorite (

), Sodium Dihydrogen Phosphate (

), 2-Methyl-2-butene (scavenger).

Solvent: t-Butanol / Water (3:1).

Protocol:

Dissolve aldehyde (1 eq) in t-BuOH/Water.

Add 2-methyl-2-butene (5 eq).
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Add

(1.5 eq) and

(1.5 eq) portion-wise at 0°C.

Stir at RT for 2–4 hours.

Acidify to pH 3 and extract.

Product: 4-(2-Cyclohexylethoxy)-3-ethoxybenzoic acid.

B. Reductive Amination (Aldehyde Benzylamine)
Commonly used to introduce nitrogen-containing heterocycles or solubilizing groups.

Reagents: Primary/Secondary Amine (1.1 eq), Sodium Triacetoxyborohydride (

) (1.5 eq).

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Protocol:

Mix aldehyde and amine in DCE. Stir for 30 mins to form imine/iminium.

Add

.

Stir overnight at RT.

Product: N-Substituted-4-(2-cyclohexylethoxy)-3-ethoxybenzylamine.

C. Knoevenagel Condensation (Aldehyde Cinnamic
Acid/Ester)
Used to extend the carbon chain, often seen in acrylate-based inhibitors.

Reagents: Malonic Acid (or Meldrum's Acid), Piperidine (cat.), Pyridine.
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Condition: Reflux.[2]

Product: 3-[4-(2-Cyclohexylethoxy)-3-ethoxyphenyl]acrylic acid.
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Figure 2: Downstream reactivity profile illustrating the versatility of the aldehyde intermediate.

Analytical Characterization
To validate the synthesis, the following analytical signatures should be confirmed:

NMR (400 MHz,

):

Aldehyde (-CHO): Singlet at

9.83 ppm (1H).

Aromatic Protons: Multiplet at

7.40–6.95 ppm (3H).

Ethoxy (-OCH2CH3): Quartet at
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4.15 ppm (2H) and Triplet at

1.48 ppm (3H).

Cyclohexylethoxy (-OCH2CH2Cy): Triplet at

4.08 ppm (2H, -OCH2-), Multiplet at

1.75 ppm (2H, -CH2-), Multiplet at

1.80–0.90 ppm (11H, Cyclohexyl).

Mass Spectrometry (ESI+):

Calculated

.

Observed

.

Troubleshooting & Optimization
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Issue Probable Cause Solution

Low Yield (<50%)

Incomplete alkylation due to

steric bulk of cyclohexylethyl

group.

Increase temperature to 90°C;

Add 0.5 eq more KI; Extend

reaction time to 24h.

O-Alkylation vs C-Alkylation

Phenoxide attacking C-ring

(rare for benzaldehydes but

possible).

Use a softer base (

) or ensure solvent is strictly

anhydrous DMF.

Cannizzaro Reaction
Aldehyde disproportionation

under basic conditions.

Avoid strong hydroxide bases

(NaOH/KOH). Stick to

Carbonates (

).

Emulsion during Workup DMF presence in organic layer.

Wash organic layer thoroughly

with water (x3) or 5% LiCl

solution to remove DMF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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